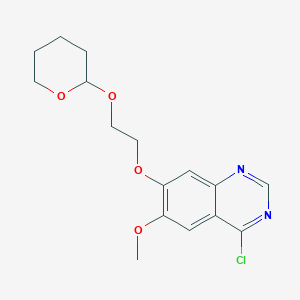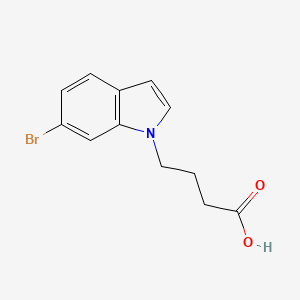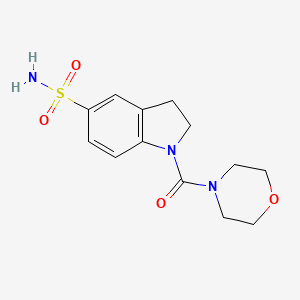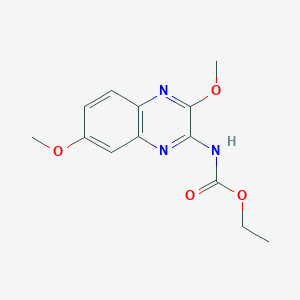![molecular formula C14H18O3 B8343045 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde](/img/structure/B8343045.png)
3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde
描述
3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a 2-(tetrahydro-pyran-2-yloxy)-ethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method is the reaction of 3-hydroxybenzaldehyde with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group in 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 3-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-benzoic acid.
Reduction: 3-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used.
科学研究应用
Chemistry: 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology and Medicine: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, making it a valuable compound in medicinal chemistry research .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing .
作用机制
The mechanism of action of 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use .
相似化合物的比较
- 3-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid pinacol ester
- 4-(2-Tetrahydropyranyloxy)phenylboronic acid
- 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol
Comparison: 3-[2-(Tetrahydropyran-2-yloxy)-ethyl]-benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different set of functional groups that can be exploited in various chemical reactions. Its tetrahydropyranyl ether group provides protection for hydroxyl functionalities, making it a valuable intermediate in multi-step organic syntheses .
属性
分子式 |
C14H18O3 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC 名称 |
3-[2-(oxan-2-yloxy)ethyl]benzaldehyde |
InChI |
InChI=1S/C14H18O3/c15-11-13-5-3-4-12(10-13)7-9-17-14-6-1-2-8-16-14/h3-5,10-11,14H,1-2,6-9H2 |
InChI 键 |
MGBFSHRFBMFCFG-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCCC2=CC(=CC=C2)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


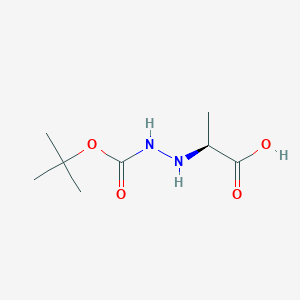
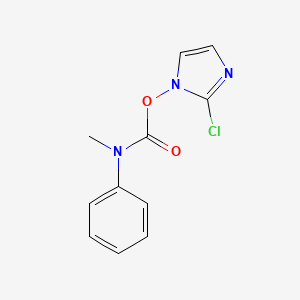
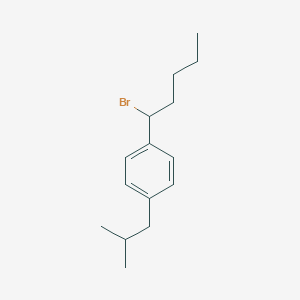
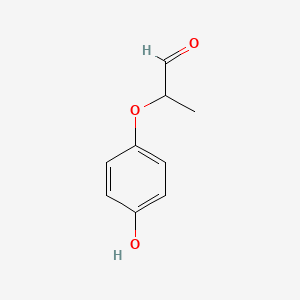
![5-Amino-2-(4-fluorophenyl)thiazolo[5,4-d]pyrimidine-7-thiol](/img/structure/B8343005.png)
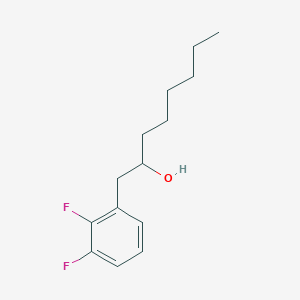
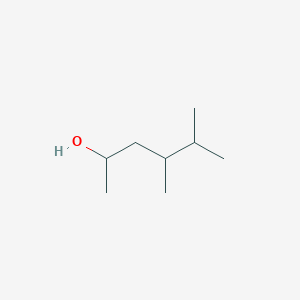
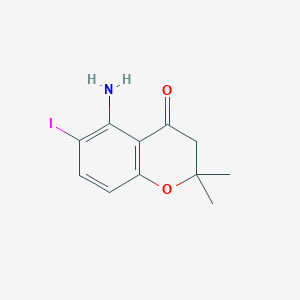
![5-Methyl-4-oxo-4,5-dihydropyrano[3,2-b]indole-2-carboxylic acid](/img/structure/B8343039.png)
